molecular formula C13H11N3O B13884856 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine

6-P-Tolylfuro[2,3-D]pyrimidin-4-amine

Cat. No.: B13884856
M. Wt: 225.25 g/mol
InChI Key: OKYDPNPELSKJFF-UHFFFAOYSA-N
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Description

6-P-Tolylfuro[2,3-D]pyrimidin-4-amine is a heterocyclic compound that features a fused furan and pyrimidine ring system with a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrimidine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-P-Tolylfuro[2,3-D]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific kinases or other proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Methoxyphenylpyrrolo[2,3-D]pyrimidin-4-amine
  • N4-Phenylsubstituted-7H-pyrrolo[2,3-D]pyrimidin-4-amines

Comparison: 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine is unique due to its fused furan and pyrimidine ring system with a p-tolyl substituent, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11N3O/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H2,14,15,16)

InChI Key

OKYDPNPELSKJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N

Origin of Product

United States

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